1-Phenylbiguanide hydrochloride is a synthetic compound widely employed in scientific research, particularly in pharmacology and physiology. It acts as a selective agonist for the 5-hydroxytryptamine 3 (5-HT3) receptor, mimicking the effects of serotonin at this specific receptor subtype. [, , , , ] This selectivity makes it a valuable tool for investigating the physiological and pharmacological roles of 5-HT3 receptors in various biological systems.
1-Phenylbiguanide hydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of approximately 213.67 g/mol. It is classified as a biguanide, a group of compounds known for their biological activity, particularly in the field of pharmacology. This compound is recognized for its role as a potent inhibitor of the enzyme tyrosinase, which is crucial in the biosynthesis of melanin, and has applications in various scientific research areas, including pharmacology and biochemistry .
1-Phenylbiguanide hydrochloride is derived from biguanides, which are characterized by their two guanidine moieties linked by a carbon chain. The compound can be sourced from various suppliers, including Sigma-Aldrich and Biosynth, which provide it for research purposes. Its classification falls under the broader category of biguanides, which includes other similar compounds used in medical and biochemical applications .
The synthesis of 1-phenylbiguanide hydrochloride typically involves the reaction of cyanoguanidine with an appropriate amine under acidic conditions. The process can be summarized as follows:
In one notable synthesis reported by LeBel et al., 1-phenylbiguanide hydrochloride was obtained through refluxing in aqueous hydrochloric acid, demonstrating effective yields and purity .
1-Phenylbiguanide hydrochloride consists of a central biguanide structure with a phenyl group attached to one end. The structural formula can be represented as:
The compound exhibits a planar structure due to resonance stabilization within the guanidine groups. The presence of hydrogen bonding capabilities contributes to its solubility in aqueous media .
1-Phenylbiguanide hydrochloride participates in various chemical reactions typical of biguanides:
These reactions are significant for both synthetic applications and understanding its biological interactions .
The mechanism of action for 1-phenylbiguanide hydrochloride primarily involves its inhibition of tyrosinase:
Studies have shown that this inhibition can lead to significant reductions in melanin synthesis in vitro, making it a candidate for further pharmacological exploration .
1-Phenylbiguanide hydrochloride exhibits several notable physical properties:
Chemical properties include its stability under standard laboratory conditions but susceptibility to hydrolysis under extreme pH levels or prolonged exposure to moisture .
1-Phenylbiguanide hydrochloride is utilized in various scientific fields:
Its diverse applications highlight its importance in both practical and theoretical aspects of chemical research .
1-Phenylbiguanide hydrochloride (1-PBG) is a selective agonist of ionotropic 5-HT3 receptors, demonstrating distinct pharmacological properties compared to endogenous serotonin (5-HT). Its molecular structure (C8H11N5·HCl) features a phenylbiguanide core that binds to the orthosteric site of 5-HT3 receptors, inducing cation channel opening and neuronal depolarization [4] [6]. Electrophysiological studies reveal 1-PBG exhibits approximately 80% efficacy relative to 5-HT in activating recombinant 5-HT3A receptors, with an EC50 of 0.46 μM [6]. This partial agonism stems from its distinct binding kinetics: The protonated biguanide nitrogens form hydrogen bonds with Glu236 residues in the receptor’s binding pocket, while its phenyl group engages in π-π stacking with Tyr234 and Tyr143 [6].
Table 1: Pharmacodynamic Profile of 1-PBG vs. Reference Agonists
Compound | Receptor Affinity (Ki, nM) | Relative Efficacy (%) | EC50 (μM) | Key Structural Feature |
---|---|---|---|---|
5-HT | 0.12 | 100 (Full agonist) | 0.12 | Indoleamine scaffold |
1-PBG | 0.50 | 80 | 0.46 | Phenylbiguanide core |
2-Methyl-5-HT | 1.50 | 85 | 0.32 | C2-methylated indoleamine |
mCPBG | 0.05 | 190 | 0.05 | meta-Chlorophenyl substitution |
Functional studies in rat vagus nerve preparations confirm 1-PBG evokes 90% of the maximal depolarization achieved by 5-HT, though with slower onset/offset kinetics [4] [6]. Notably, its efficacy varies with receptor subunit composition: In 5-HT3AB heteromers, 1-PBG’s efficacy drops to 45% relative to 5-HT, highlighting subtype-dependent effects [6].
1-PBG displays marked species-dependent activity due to sequence variations in 5-HT3 receptor subunits. While it potently activates receptors in rats, dogs, and humans, it fails to stimulate guinea pig 5-HT3 receptors [1]. This arises from amino acid substitutions in the ligand-binding domain of the guinea pig 5-HT3A subunit (e.g., Phe222 → Leu), which disrupt hydrogen bonding with the biguanide moiety [1] [4]. Such divergence necessitates cautious interpretation of cross-species studies: Early pulmonary chemoreflex research using 1-PBG in guinea pigs yielded false-negative results due to this inherent insensitivity [1].
Activation of presynaptic 5-HT3 receptors by 1-PBG modulates dopaminergic pathways through disinhibition mechanisms. In the rat nucleus accumbens, 1-PBG administration elevates extracellular dopamine by 200% within 20 minutes [3] [7]. This occurs via 5-HT3-mediated excitation of GABAergic interneurons that tonically inhibit dopaminergic neurons; their suppression removes this inhibitory brake [3]. Crucially, this effect is pathway-specific: 1-PBG enhances dopamine release in mesolimbic terminals but not nigrostriatal regions, attributed to differential 5-HT3 receptor density [3]. The dopamine release is blocked by ondansetron (5-HT3 antagonist) but unaffected by 5-HT2C ligands, confirming receptor specificity [3].
1-PBG’s exclusive action on ionotropic 5-HT3 receptors (vs. metabotropic subtypes) dictates rapid, transient signaling cascades distinct from G-protein-coupled receptors:
Table 2: Signaling Mechanisms Downstream of 1-PBG-Activated 5-HT3 Receptors
Target System | Primary Mediators | Functional Outcome | Antagonism/Modulation |
---|---|---|---|
Enteric secretion | ACh → Muscarinic receptors | Cl−/HCO3− secretion; 3× greater in colon vs. jejunum | Atropine-sensitive [5] [8] |
Nitric oxide | cGMP/PKG pathway | Vasodilation; enhanced secretory reflexes | L-NNA (reversed by L-arginine) [5] [8] |
Dopamine release | GABA disinhibition | ↑ Extracellular dopamine in nucleus accumbens | Ondansetron-sensitive [3] |
A critical pathway involves nitric oxide (NO): 1-PBG-induced intestinal secretion in rats is abolished by the NO synthase inhibitor Nω-nitro-L-arginine (L-NNA). L-arginine (300–600 mg/kg) reverses this inhibition stereoselectively, confirming NO’s role as a downstream mediator [5] [8].
Though 1-PBG lacks direct mitochondrial actions, its receptor-mediated activity influences mitochondrial function via calcium and kinase signaling:
Thus, 1-PBG indirectly modulates metabolic sensors through serotonergic network effects rather than direct biguanide-mitochondria interactions.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7